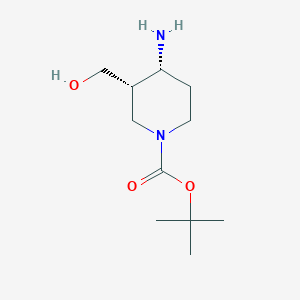

cis-1-Boc-4-amino-3-piperidinemethanol

Description

Significance of Chiral Piperidine (B6355638) Scaffolds in Contemporary Chemical Research

Chiral piperidine scaffolds are foundational structures in modern drug discovery and medicinal chemistry. thieme-connect.comcolab.wsresearchgate.net The piperidine ring, a six-membered nitrogen-containing heterocycle, is a privileged scaffold found in a vast number of approved pharmaceutical agents. thieme-connect.comresearchgate.net Its prevalence stems from its ability to adopt a stable chair conformation, which can orient substituents in well-defined axial and equatorial positions, crucial for precise interactions with biological targets like proteins and enzymes. thieme-connect.com

The introduction of chirality to the piperidine ring significantly enhances its utility. Chiral centers dictate the three-dimensional arrangement of the molecule, which is critical for biological activity. thieme-connect.com The specific stereochemistry of a drug molecule can profoundly influence its efficacy, selectivity, and pharmacokinetic profile. thieme-connect.comthieme-connect.com By incorporating chiral piperidine scaffolds, medicinal chemists can achieve:

Modulation of Physicochemical Properties: Chirality can influence properties like solubility and lipophilicity, which are key for drug absorption and distribution. thieme-connect.comcolab.wsresearchgate.net

Enhanced Biological Activity and Selectivity: A specific enantiomer often exhibits a much higher affinity for its target receptor or enzyme compared to its mirror image, leading to increased potency and reduced off-target effects. thieme-connect.comthieme-connect.com

Improved Pharmacokinetic Profiles: The stereochemistry of a molecule can affect its metabolism and clearance, leading to better drug-like properties. thieme-connect.comcolab.wsresearchgate.net

The synthesis of these chiral scaffolds, while often complex, is considered a worthwhile investment due to the significant improvements they can bring to a drug candidate's profile. thieme-connect.com

Overview of Stereochemical Considerations in the Synthesis and Application of Piperidine Derivatives

The stereochemistry of piperidine derivatives is a critical factor that governs their biological function. google.com The piperidine ring is not planar and primarily exists in a chair conformation to minimize steric strain. Substituents on the ring can occupy either axial or equatorial positions, and the relative orientation of these substituents (cis or trans) defines the molecule's diastereomeric form.

The stereochemical configuration is crucial for the molecule's interaction with chiral biological environments, such as enzyme active sites or receptor binding pockets. thieme-connect.com A change in the stereochemistry at even a single carbon atom can dramatically alter a compound's biological activity. For example, introducing a chiral center into a piperidine ring has been shown to significantly increase selectivity for specific biological targets. thieme-connect.com

Therefore, the stereoselective synthesis of piperidine derivatives is a major focus of modern organic chemistry. google.comnih.gov Strategies to achieve this include:

Asymmetric Catalysis: Using chiral catalysts to guide a reaction towards the formation of a specific enantiomer. nih.govrsc.org

Use of Chiral Pool Starting Materials: Employing naturally occurring chiral molecules as a starting point for synthesis. rsc.org

Resolution of Racemic Mixtures: Separating a mixture of enantiomers, often through biocatalytic or classical chemical methods. rsc.org

For a molecule like cis-1-Boc-4-amino-3-piperidinemethanol, the defined cis relationship between the amino and hydroxymethyl groups is a key structural feature. This specific arrangement pre-organizes the molecule for subsequent synthetic transformations and ensures the correct spatial orientation of functional groups in the final target compound, which is essential for its intended biological activity.

Synthetic Strategies for this compound: A Focus on Stereochemical Control

The synthesis of polysubstituted piperidines, such as this compound, presents a significant challenge in contemporary organic chemistry, primarily due to the need for precise control over stereochemistry. The cis relationship between the amino and hydroxymethyl groups at the C-3 and C-4 positions requires sophisticated synthetic methodologies. This article delves into the diastereoselective and enantioselective strategies employed for the synthesis of cis-piperidine derivatives, with a specific focus on the pathways leading to this compound.

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl (3S,4R)-4-amino-3-(hydroxymethyl)piperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2O3/c1-11(2,3)16-10(15)13-5-4-9(12)8(6-13)7-14/h8-9,14H,4-7,12H2,1-3H3/t8-,9-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJYWLFQRQOTSKA-RKDXNWHRSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C(C1)CO)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CC[C@H]([C@H](C1)CO)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Applications of Cis 1 Boc 4 Amino 3 Piperidinemethanol As a Chiral Building Block

Utilization in the Construction of Structurally Diverse Nitrogen-Containing Heterocyclic Systems

The bifunctional nature of cis-1-Boc-4-amino-3-piperidinemethanol, possessing both a primary amine and a primary alcohol, allows for selective and sequential chemical modifications. This versatility enables its use as a foundational element in the assembly of a wide array of nitrogen-containing heterocycles.

The vicinal (1,2-) relationship of the amino and hydroxymethyl groups classifies this compound as a cyclic β-amino alcohol. This motif is a privileged structure in numerous biologically active compounds. The parent scaffold can be elaborated into more complex derivatives through reactions at the primary amine, the primary alcohol, and the piperidine (B6355638) nitrogen (after Boc-deprotection). For instance, the primary amine can undergo acylation, alkylation, or sulfonylation, while the hydroxyl group can be etherified or esterified to introduce diverse functionalities. Such derivatizations are key to creating libraries of novel β-amino alcohol compounds for screening purposes. The synthesis of chiral 4-amino-3-hydroxy piperidines has been explored through various methods, including asymmetric hydrogenation and the use of chiral pool precursors, underscoring the importance of this structural class. nih.govrsc.org

Polyhydroxylated piperidines, often referred to as azasugars, are potent inhibitors of glycosidase enzymes and have therapeutic potential. nih.gov The defined stereochemistry of this compound makes it an ideal starting material for the synthesis of these natural product analogues. The existing hydroxyl and amino groups serve as handles for the introduction of further hydroxyl groups with stereochemical control, for instance, via Sharpless asymmetric dihydroxylation of an unsaturated derivative. Synthetic strategies to access polyhydroxylated piperidines often rely on cyclization of intermediates derived from sugars or amino acids. researchgate.net A process for producing polyhydroxylated bicyclic alkaloids, such as pyrrolizidines and indolizidines, involves the cyclization of piperidine intermediates that possess three or more free hydroxyl groups. google.com This highlights the utility of building blocks like this compound as precursors to the core piperidine ring, which is then further functionalized and cyclized to yield complex alkaloid structures. google.com Efficient syntheses of various azasugars have been developed from pentoses, demonstrating the value of carbohydrate-derived chiral synthons in building these piperidine-based scaffolds. wgtn.ac.nzacs.org

The piperidine ring is a common core in many fused and spirocyclic systems found in pharmaceuticals and natural products. This compound can be used to construct these elaborate structures. For example, the primary amino group can participate in cyclocondensation reactions, such as the Pictet-Spengler reaction with an aldehyde, to form a fused tetrahydro-β-carboline system. Subsequently, the hydroxymethyl group can be used in a second cyclization to build another ring. The synthesis of novel analogues of DPP-4 inhibitors has been achieved using aminopiperidine derivatives bearing a spirocyclic moiety, demonstrating the successful incorporation of such complex piperidines into drug candidates. beilstein-journals.org The development of new ligands for sigma (σ) receptors has also utilized spirocyclic piperidines connected to other cyclic systems. researchgate.net

Role in the Development of Research Probes and Chemical Biology Tools

Beyond its role in building complex molecules, this compound is a valuable scaffold for creating tools to investigate biological systems.

Chiral amino alcohols are a well-established class of ligands for asymmetric catalysis, capable of coordinating to a metal center through both the nitrogen and oxygen atoms. This coordination creates a chiral environment that can influence the stereochemical outcome of a reaction. The rigid piperidine framework of this compound, combined with its defined stereocenters, makes it an excellent scaffold for designing new chiral ligands. Amino acids and peptides themselves are frequently used as chiral ligands in metal-catalyzed reactions. nih.gov The principles extend to cyclic amino alcohols, which can serve as chiral building blocks for ligands in asymmetric synthesis. rsc.org By modifying the substituents on the amino and hydroxyl groups, a library of ligands can be generated and screened for efficacy in various catalytic transformations.

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry for optimizing lead compounds into clinical candidates. SAR analyses aim to transform raw biological data into a molecular understanding of how chemical structure relates to activity. researchgate.netresearchgate.net The piperidine ring is a ubiquitous scaffold in drug discovery. researchgate.net this compound provides a conformationally restricted core with three distinct points for diversification: the Boc-protected nitrogen, the primary amino group, and the hydroxymethyl group. This allows for the systematic synthesis of analogues where each part of the molecule is altered to probe its importance for biological activity. For example, SAR studies on 4-aminopiperidines have identified novel antifungal agents, where the nature of the substituents on both the piperidine nitrogen and the 4-amino group were found to be critical for activity. mdpi.com Similarly, SAR studies on other piperidine-based compounds have led to potent inhibitors of influenza virus and LATS1/2 kinases, demonstrating the broad applicability of this scaffold in drug design. nih.govacs.org The defined stereochemistry of the cis-4-amino-3-hydroxymethyl arrangement provides a fixed platform, ensuring that observed changes in activity can be more confidently attributed to the specific structural modifications made.

Contribution to the Expedited Synthesis of Advanced Intermediates in Exploratory Chemical Synthesis

The intrinsic structural and stereochemical features of this compound, specifically its constrained piperidine ring and the cis-relationship between the amino and hydroxymethyl groups, make it an exceptionally useful starting material for generating molecular diversity in exploratory chemical synthesis. This pre-defined stereochemistry allows chemists to construct complex target molecules with a high degree of predictability and efficiency.

A significant application of chiral piperidine building blocks is in the synthesis of neurokinin-1 (NK1) receptor antagonists, a class of compounds investigated for their potential in treating a variety of conditions, including chemotherapy-induced nausea and vomiting, and depression. One prominent example is the synthesis of a key chiral intermediate for the potent NK1 receptor antagonist, L-733,060. Research has demonstrated that a related chiral 2,3-cis-disubstituted piperidine can be synthesized efficiently through a copper-catalyzed asymmetric cyclizative aminoboration. nih.govnih.gov This method establishes the crucial cis-stereochemistry in a single, highly enantioselective step, thereby streamlining the synthesis of the advanced piperidine intermediate.

The following table details the key transformation in the synthesis of a chiral piperidine intermediate for L-733,060, showcasing the efficiency of using a building block approach. nih.gov

Table 1: Synthesis of a Key Chiral Intermediate for L-733,060

| Reactant | Catalyst System | Solvent | Time (h) | Temperature (°C) | Product | Yield (%) | Enantiomeric Excess (ee, %) |

|---|

This reaction highlights how a well-designed chiral building block strategy can lead to the rapid and stereocontrolled synthesis of advanced intermediates that are crucial for the development of new therapeutic agents. The ability to generate such complex and stereochemically rich structures in an expedited manner is of paramount importance in the fast-paced environment of exploratory chemical synthesis and drug discovery.

Stereochemistry and Conformational Analysis of Cis 1 Boc 4 Amino 3 Piperidinemethanol

Elucidation of Absolute and Relative Configurations of the Piperidine (B6355638) Ring

The term cis in the compound's name specifies the relative configuration of the substituents at the C3 and C4 positions of the piperidine ring, indicating they are on the same face of the ring. This stereochemical assignment is primarily determined using Nuclear Magnetic Resonance (NMR) spectroscopy. Specifically, the coupling constant (³J value) between the protons on C3 and C4 provides clear evidence. For cis-3,4-disubstituted piperidines, the coupling between an axial and an equatorial proton results in a small ³J value, typically in the range of 2-5 Hz. This contrasts with the larger coupling (around 10-13 Hz) expected for a trans arrangement where both protons would be axial. niscpr.res.in

While relative configuration is established, the molecule is chiral and exists as a pair of enantiomers. Determining the absolute configuration —that is, whether it is the (3R, 4S) or (3S, 4R) enantiomer—requires more advanced techniques. sigmaaldrich.com This can be achieved by synthesizing the molecule from a starting material of known chirality, separating the enantiomers (a process called resolution) and then analyzing them using methods like X-ray crystallography on a single crystal, or through chiroptical spectroscopy. nih.govnih.gov X-ray crystallography provides a definitive map of the atomic positions in the solid state, confirming both relative and absolute configurations. nih.gov

Conformational Preferences and Dynamics of cis-3,4-Disubstituted Piperidine Systems

The piperidine ring is not flat; it predominantly adopts a chair-like conformation to minimize ring strain. For substituted piperidines, the substituents can occupy either axial (pointing up or down, parallel to the ring's axis) or equatorial (pointing out from the ring's equator) positions. The large tert-butoxycarbonyl (Boc) group on the nitrogen atom introduces significant steric bulk. To avoid unfavorable steric clashes with the axial protons at C2 and C6 (an effect known as A(1,3) strain), the N-Boc group strongly prefers to occupy an equatorial position. nih.govrsc.org

This equatorial preference of the N-Boc group anchors the ring's conformation and influences the positions of the other substituents. In a cis-3,4-disubstituted piperidine, the two substituents must be arranged one axial and one equatorial (ax/eq) or vice-versa (eq/ax). The molecule exists in a dynamic equilibrium between these two chair conformations.

The preferred conformation will be the one that places the bulkier of the C3 (hydroxymethyl) and C4 (amino) substituents in the more spacious equatorial position to minimize destabilizing 1,3-diaxial interactions. rsc.org While both chair forms are populated, the energy difference between them dictates which one is predominant. Low-temperature NMR studies can sometimes "freeze out" these conformations, allowing for the study of each one individually. fsu.edu

Computational Studies on Molecular Geometry, Energetics, and Stereoelectronic Effects

Computational chemistry, particularly using methods like Density Functional Theory (DFT), offers powerful tools to model and understand the structural nuances of molecules like cis-1-Boc-4-amino-3-piperidinemethanol. nih.govnih.govrsc.org These theoretical calculations can accurately predict key geometric parameters such as bond lengths, bond angles, and the precise shape of the piperidine ring.

Energetic calculations are used to determine the relative stabilities of the different possible conformations. nih.gov By calculating the energy of the two primary chair forms (C3-eq/C4-ax vs. C3-ax/C4-eq), researchers can predict which conformer is more stable and by how much, providing insight into the conformational equilibrium. researchgate.net

Furthermore, computational models are invaluable for investigating subtle stereoelectronic effects , such as intramolecular hydrogen bonds. nih.gov In this molecule, a hydrogen bond could potentially form between the hydrogen of the C3-hydroxymethyl group and the nitrogen of the C4-amino group (O-H···N), or between a hydrogen of the amino group and the oxygen of the hydroxymethyl group (N-H···O). mdpi.com Theoretical calculations can predict the likelihood of these bonds, their strength, and their impact on stabilizing a particular conformation. nih.govresearchgate.net The presence of a strong intramolecular hydrogen bond can significantly influence the conformational landscape, sometimes favoring a geometry that might otherwise be considered less stable based on sterics alone. unito.it

Interactive Data Table: Key Stereochemical and Conformational Parameters

This table summarizes the key structural features discussed and the methods used for their determination.

| Parameter | Typical Finding | Primary Method of Determination |

| Relative Configuration (C3/C4) | cis | ¹H NMR Spectroscopy (³J coupling constants) niscpr.res.in |

| Absolute Configuration | (3R, 4S) or (3S, 4R) | X-ray Crystallography, Chiral Synthesis nih.gov |

| N-Boc Group Conformation | Equatorial | NMR Spectroscopy, Computational Modeling (DFT) nih.govrsc.org |

| C3/C4 Substituent Conformation | Equilibrium between axial/equatorial chair forms | NMR Spectroscopy, Computational Modeling (DFT) rsc.orgnih.gov |

| Dominant Conformer | Favors placing the larger substituent equatorially | Computational Energy Calculations researchgate.net |

| Intramolecular Hydrogen Bonding | Potential for O-H···N or N-H···O bonds | Computational Modeling (DFT), Infrared Spectroscopy mdpi.comnih.gov |

Mechanistic Investigations of Reactions Involving Cis 1 Boc 4 Amino 3 Piperidinemethanol

Mechanistic Pathways of Functional Group Interconversions on the Piperidine (B6355638) Scaffold

The functional groups of cis-1-Boc-4-amino-3-piperidinemethanol can undergo a variety of interconversions, each proceeding through distinct mechanistic pathways. The primary amino group is a key site for modifications such as N-alkylation and N-acylation.

N-Alkylation and N-Acylation: The nucleophilic nature of the primary amino group readily allows for reaction with electrophiles. The mechanism of N-acylation, for instance, typically involves the nucleophilic attack of the amine on the carbonyl carbon of an acylating agent, such as an acid chloride or anhydride. This is followed by the departure of the leaving group to yield the corresponding amide. The presence of the adjacent hydroxymethyl group can potentially influence the reaction rate and pathway through intramolecular hydrogen bonding, which may modulate the nucleophilicity of the amine.

Cyclization Reactions: The bifunctional nature of the 4-amino and 3-hydroxymethyl groups in a cis-relationship provides a perfect scaffold for intramolecular cyclization reactions to form fused ring systems, such as oxazolidinones or other heterocyclic structures. These reactions are often catalyzed by acids or bases and proceed through intramolecular nucleophilic attack. For example, reaction with phosgene or its equivalents can lead to the formation of a cyclic carbamate. The mechanism involves initial activation of the hydroxyl or amino group followed by intramolecular ring closure.

Detailed Analysis of Stereochemical Outcomes in Catalytic and Stoichiometric Transformations

The stereochemistry of the piperidine ring plays a critical role in directing the outcomes of reactions. The cis-relationship of the amino and hydroxymethyl groups can lead to high levels of stereocontrol in various transformations.

Influence of the Boc-Protecting Group: The bulky tert-butyloxycarbonyl (Boc) group on the ring nitrogen significantly influences the conformational equilibrium of the piperidine ring. It generally favors a chair conformation where the Boc group occupies the equatorial position to minimize steric strain. This conformational preference can, in turn, dictate the facial selectivity of approaching reagents. Computational studies on related N-Boc-piperidines have shown that the rotation of the Boc group can be slow on the NMR timescale at low temperatures, which can have implications for stereoselective reactions. acs.org

Stereoselective Reductions and Oxidations: Catalytic hydrogenation of derivatives of this compound, for instance, where a double bond is introduced, would be expected to proceed with high diastereoselectivity. The catalyst would likely coordinate to the less hindered face of the molecule, directed by the existing stereocenters. Similarly, oxidation of the primary alcohol to an aldehyde or carboxylic acid would proceed while retaining the stereochemistry at the C3 and C4 positions.

A summary of expected stereochemical outcomes in common transformations is presented in the table below:

| Transformation | Reagents | Expected Major Stereoisomer | Rationale |

| N-Acylation | Acetyl Chloride, Base | (cis)-1-Boc-4-(acetylamino)-3-piperidinemethanol | Retention of configuration at C3 and C4 |

| Intramolecular Cyclization | Phosgene equivalent | Fused bicyclic system with retained cis-stereochemistry | Intramolecular reaction pathway |

| Catalytic Hydrogenation (of a hypothetical unsaturated derivative) | H₂, Pd/C | Product from syn-addition to the less hindered face | Steric hindrance from existing substituents |

Theoretical Studies on Reaction Transition States and Pathways Governing Stereoselectivity

Computational chemistry provides a powerful tool to elucidate the intricate details of reaction mechanisms and the origins of stereoselectivity. Density Functional Theory (DFT) calculations can be employed to model the transition states of reactions involving this compound.

Conformational Analysis: Theoretical calculations on the conformational preferences of the piperidine ring are fundamental. For N-Boc-piperidines, the chair conformation is generally the most stable. acs.org The relative energies of different chair and boat conformations, as well as the rotational barriers of the Boc group, can be calculated to understand the dynamic behavior of the molecule in solution. acs.org

Transition State Modeling: For reactions such as N-acylation or intramolecular cyclization, DFT calculations can identify the transition state structures and their corresponding activation energies. By comparing the energies of transition states leading to different stereoisomeric products, the observed stereoselectivity can be rationalized. For example, in a cyclization reaction, the transition state leading to a cis-fused ring system may be significantly lower in energy than that leading to a trans-fused system due to reduced ring strain.

Influence of Intramolecular Interactions: Theoretical studies can also quantify the impact of non-covalent interactions, such as intramolecular hydrogen bonding between the amino and hydroxymethyl groups, on the reactivity and stereoselectivity. mdpi.com These interactions can stabilize certain conformations or transition states, thereby directing the reaction towards a specific outcome.

Analytical and Characterization Methodologies for Stereoisomers of Cis 1 Boc 4 Amino 3 Piperidinemethanol

Advanced Chromatographic Techniques for Enantiopurity and Diastereopurity Assessment

Chromatography is the cornerstone for assessing the enantiomeric and diastereomeric purity of chiral compounds like cis-1-Boc-4-amino-3-piperidinemethanol. High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are particularly powerful for resolving stereoisomers.

The separation of enantiomers, which have identical physical properties in a non-chiral environment, necessitates the use of a chiral stationary phase (CSP). These phases create a chiral environment where the transient formation of diastereomeric complexes between the analyte enantiomers and the chiral selector leads to differential retention times. For aminopiperidine derivatives, polysaccharide-based CSPs, such as those derived from amylose (B160209) and cellulose (B213188) phenylcarbamates, have demonstrated broad applicability. nih.gov Cyclodextrin-based and crown-ether-based CSPs are also effective for the separation of primary amines and amino alcohols. sigmaaldrich.comnih.gov

In some cases, pre-column derivatization with a chiral or achiral reagent can enhance separation and detection. For instance, derivatizing the amino group with an agent like p-toluenesulfonyl chloride introduces a chromophore, facilitating UV detection, and can improve the resolution on a chiral column. mdpi.com

The assessment of diastereopurity is generally more straightforward as diastereomers have different physical properties and can often be separated on standard, achiral stationary phases. However, the selection of the appropriate column and mobile phase is critical to achieving baseline separation.

Table 1: Illustrative Chromatographic Conditions for Stereoisomer Analysis

| Parameter | Enantiopurity Assessment (e.g., of (3R,4R)-isomer) | Diastereopurity Assessment (cis vs. trans) |

|---|---|---|

| Technique | Chiral HPLC | Reversed-Phase HPLC |

| Column | Chiralpak® AD-H (Amylose tris(3,5-dimethylphenylcarbamate)) | C18 (e.g., 250 x 4.6 mm, 5 µm) |

| Mobile Phase | Hexane/Isopropanol/Diethylamine (80:20:0.1, v/v/v) | Acetonitrile/Water with 0.1% Trifluoroacetic Acid (Gradient) |

| Flow Rate | 1.0 mL/min | 1.0 mL/min |

| Temperature | 25 °C | 30 °C |

| Detection | UV at 210 nm | UV at 210 nm |

| Hypothetical Retention Time (min) | (3R,4R)-isomer: 12.5, (3S,4S)-isomer: 14.8 | cis-isomer: 9.2, trans-isomer: 10.5 |

| Resolution (Rs) | > 2.0 | > 1.5 |

Spectroscopic Methods (e.g., NMR, Mass Spectrometry) for Structural Elucidation and Stereoisomer Differentiation

Spectroscopic techniques provide invaluable information for the structural elucidation and differentiation of the stereoisomers of this compound.

For instance, in the cis isomer, where the amino and hydroxymethyl groups are on the same side of the ring, specific protons may experience different shielding or deshielding effects compared to the trans isomer, leading to distinct chemical shifts. Two-dimensional NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), can provide through-space correlations between protons, offering definitive evidence for the relative stereochemistry by identifying protons that are in close proximity.

Mass Spectrometry (MS): Mass spectrometry is primarily used to confirm the molecular weight and elemental composition of the compound. While conventional MS cannot typically differentiate between stereoisomers, it is crucial for verifying the presence of the Boc-protecting group. Under electrospray ionization (ESI), the Boc group is known to be labile and can lead to characteristic fragmentation patterns, such as the loss of isobutylene (B52900) (56 Da) or the entire Boc group (100 Da). Tandem mass spectrometry (MS/MS) can provide further structural information through controlled fragmentation of a selected parent ion. mdpi.com While differentiating enantiomers by MS is not possible without a chiral auxiliary, diastereomers may sometimes exhibit different fragmentation patterns, although this is not always the case.

Table 2: Representative Spectroscopic Data for Stereoisomer Differentiation

| Spectroscopic Technique | Observed Feature | Significance for Stereoisomer Analysis |

|---|---|---|

| 1H NMR | Coupling Constants (3JHH) | Differentiation of cis and trans diastereomers based on the magnitude of proton-proton coupling constants on the piperidine (B6355638) ring. |

| Chemical Shifts (δ) | Distinct chemical shifts for ring protons and carbons in cis and trans isomers due to different steric and electronic environments. | |

| NOESY | Through-space correlations | Unambiguous assignment of relative stereochemistry by identifying protons that are spatially close in a particular isomer. |

| Mass Spectrometry (ESI-MS) | Molecular Ion Peak [M+H]+ | Confirmation of molecular weight (for C11H22N2O3, expected m/z ≈ 231.17). |

| Fragment Ions | Characteristic loss of isobutylene ([M+H-56]+) and the Boc group ([M+H-100]+) confirms the presence of the N-Boc protecting group. |

Application of X-ray Crystallography in Definitive Stereochemical Assignment

X-ray crystallography stands as the gold standard for the unambiguous determination of the three-dimensional structure of a molecule, including its absolute stereochemistry, provided a suitable single crystal can be obtained. This technique provides precise information on bond lengths, bond angles, and the spatial arrangement of all atoms in the crystal lattice.

For the stereoisomers of this compound, a successful single-crystal X-ray diffraction analysis would definitively confirm the cis relationship between the amino and hydroxymethyl substituents on the piperidine ring. Furthermore, if a chiral resolution has been performed, X-ray crystallography of a single enantiomer (or a salt with a known chiral counter-ion) can be used to determine the absolute configuration (R or S) at the chiral centers. The resulting crystal structure would also reveal the preferred conformation of the piperidine ring in the solid state and the network of intermolecular interactions, such as hydrogen bonds.

While obtaining a crystal of sufficient quality for X-ray diffraction can be challenging, the unequivocal structural information it provides is invaluable for validating the results from other analytical techniques and for establishing a definitive stereochemical reference.

Future Research Directions and Synthetic Opportunities for Cis 1 Boc 4 Amino 3 Piperidinemethanol

Development of More Efficient and Sustainable Stereoselective Synthetic Pathways

The future development of synthetic routes to cis-1-Boc-4-amino-3-piperidinemethanol will likely focus on enhancing efficiency, sustainability, and stereochemical control. Current strategies often involve multi-step sequences, and there is a significant opportunity for the development of more concise and environmentally benign methodologies.

One promising avenue is the use of catalytic asymmetric hydrogenation . For instance, the hydrogenation of appropriately substituted pyridinium (B92312) salts or tetrahydropyridines using chiral transition-metal catalysts, such as those based on rhodium or iridium, could provide a direct and atom-economical route to the desired cis-diastereomer. soci.orgrsc.org Research into novel chiral ligands that can effectively control the stereochemistry at both the C3 and C4 positions simultaneously will be crucial.

Biocatalysis offers another powerful and sustainable approach. rsc.org The use of enzymes, such as transaminases or dehydrogenases, could enable highly stereoselective transformations under mild reaction conditions. For example, a prochiral precursor could be selectively aminated or reduced to install the desired stereocenters. The immobilization of these enzymes on solid supports can further enhance their stability and reusability, making the process more economically viable and suitable for continuous flow synthesis. nih.gov

Furthermore, the exploration of organocatalysis could lead to metal-free and more sustainable synthetic methods. Chiral Brønsted acids or bifunctional organocatalysts could be designed to promote stereoselective cyclization or functionalization reactions to construct the piperidine (B6355638) ring with the desired cis configuration.

Exploration of Novel Chemical Reactivity and Transformations Mediated by the Piperidine Moiety

The unique arrangement of the amino, hydroxyl, and Boc-protected nitrogen functionalities in this compound offers a rich landscape for exploring novel chemical reactivity. The cis relationship between the amino and hydroxymethyl groups can be exploited for a variety of transformations.

Future research could focus on the intramolecular cyclization of derivatives of this compound to generate novel bicyclic or spirocyclic scaffolds. For example, activation of the hydroxyl group followed by nucleophilic attack by the amino group could lead to the formation of oxazolidine (B1195125) or other heterocyclic systems. The Boc-protecting group, while generally stable, can also participate in or direct certain reactions, and its reactivity under various conditions warrants further investigation.

The development of site-selective functionalization methods will be another important area. Directing group strategies could be employed to achieve selective C-H activation and functionalization at specific positions on the piperidine ring, allowing for the introduction of additional substituents and further molecular diversification.

Diversification of Derivatives for Advanced Applications in Chemical Biology and Materials Science

The functional groups of this compound serve as convenient handles for the synthesis of a diverse range of derivatives with potential applications in chemical biology and materials science.

In chemical biology , this scaffold can be elaborated into chemical probes to study biological processes. For example, the amino or hydroxyl group can be functionalized with fluorophores, affinity tags, or cross-linking agents to create tools for target identification and validation. The piperidine core can also serve as a scaffold for the development of new classes of enzyme inhibitors or receptor ligands.

In the realm of materials science , derivatives of this compound could be incorporated into polymers or other materials to impart specific properties. nih.gov For instance, the chiral nature of the molecule could be exploited for the creation of chiral stationary phases for chromatography or as components of functionalized scaffolds for tissue engineering. nih.govnih.gov The amino and hydroxyl groups can also be used to anchor the molecule to surfaces or to create self-assembling monolayers.

Integration of this compound into Automated and High-Throughput Synthesis Platforms

The increasing demand for large and diverse libraries of chemical compounds for drug discovery and other applications has driven the development of automated and high-throughput synthesis platforms. The integration of this compound into these platforms represents a significant opportunity.

Continuous flow chemistry offers a powerful tool for the safe, efficient, and scalable synthesis of this and other chiral piperidines. rsc.orgnih.gov The development of robust and reliable flow-based synthetic routes would enable the on-demand production of this key building block. Furthermore, the integration of in-line purification and analysis would streamline the entire process.

High-throughput screening methods can be employed to rapidly evaluate the biological activity of libraries of compounds derived from this compound. thieme-connect.de This can be coupled with automated synthesis to create a closed-loop system for the rapid discovery and optimization of new bioactive molecules. The development of new assays and screening platforms tailored to the specific properties of these piperidine derivatives will be essential.

Q & A

Q. What are the critical steps for synthesizing cis-1-Boc-4-amino-3-piperidinemethanol with high stereochemical fidelity?

Methodological Answer:

- Begin with a piperidine precursor (e.g., 3-piperidinemethanol) and introduce Boc protection under anhydrous conditions using Boc anhydride and a catalytic base (e.g., DMAP).

- Monitor reaction progress via TLC (hexane/ethyl acetate, 7:3) to avoid overprotection.

- Purify intermediates via flash chromatography (silica gel, gradient elution with 10–30% ethyl acetate in hexane).

- Confirm stereochemistry using NOESY NMR to verify spatial proximity of the amino and hydroxymethyl groups in the cis configuration .

Q. Which analytical techniques are essential for verifying the purity and structure of this compound?

Methodological Answer:

- HPLC : Use a C18 column with 0.1% TFA in water/acetonitrile (gradient: 5–95% acetonitrile over 20 min) to assess purity (>98%).

- ¹H/¹³C NMR : Assign peaks using DMSO-d6 (e.g., Boc methyl groups at δ 1.4 ppm; hydroxymethyl protons at δ 3.5–4.0 ppm).

- Mass Spectrometry : HRMS (ESI+) to confirm molecular ion [M+H]+ at m/z 275.3 (calculated for C₁₁H₂₂N₂O₃) .

Q. How should this compound be stored to ensure long-term stability?

Methodological Answer:

- Store at -20°C in airtight, light-resistant containers under nitrogen to prevent hydrolysis of the Boc group.

- Conduct periodic stability tests via HPLC to detect degradation products (e.g., free amine or methanolysis byproducts) .

Advanced Research Questions

Q. What strategies resolve contradictions in NMR data when confirming the cis configuration of the amino and hydroxymethyl groups?

Methodological Answer:

- Use 2D NMR techniques :

- NOESY/ROESY : Detect cross-peaks between the amino proton (δ 2.8–3.2 ppm) and hydroxymethyl protons (δ 3.7 ppm) to confirm spatial proximity.

- HSQC : Correlate ¹H and ¹³C signals to resolve overlapping peaks in crowded regions.

Q. How can computational modeling predict degradation pathways of this compound under varying pH conditions?

Methodological Answer:

- Perform molecular dynamics simulations (e.g., Gaussian or GROMACS) to model hydrolysis of the Boc group at different pH levels.

- Validate predictions with experimental LC-MS data under accelerated degradation conditions (e.g., 40°C, pH 1–13).

- Identify degradation markers (e.g., tert-butanol or CO₂) via GC-MS .

Q. What experimental designs minimize byproduct formation during Boc deprotection in downstream syntheses?

Methodological Answer:

Q. How do solvent polarity and temperature affect the coupling efficiency of this compound in peptide synthesis?

Methodological Answer:

- Optimize solvent (e.g., DMF for solubility vs. DCM for low dielectric constant) and temperature (0–25°C) to balance reaction rate and epimerization risk.

- Use coupling agents like HATU or PyBOP with DIEA (2.5 equiv) to activate carboxyl groups.

- Monitor enantiomeric purity via chiral HPLC (Chiralpak AD-H column, heptane/ethanol) .

Methodological Frameworks for Rigorous Research Design

- PICOC : Align synthesis protocols with Population (compound derivatives), Intervention (reaction conditions), Comparison (alternative protecting groups), Outcomes (yield/purity), and Context (academic lab vs. industrial scale) .

- FINER Criteria : Ensure feasibility (lab resources), novelty (stereoselective methods), and relevance (pharmaceutical intermediates) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.